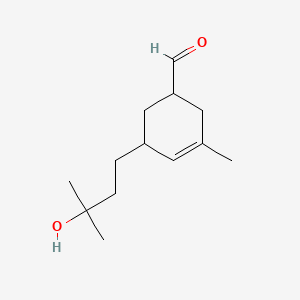
5-(Methylsulfanyl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylsulfanyl)pyrimidin-2(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a methylsulfanyl group at the 5-position and a keto group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)pyrimidin-2(1H)-one typically involves the reaction of appropriate pyrimidine precursors with methylsulfanyl reagents. One common method involves the condensation of 2-thiouracil with methyl iodide under basic conditions to introduce the methylsulfanyl group at the 5-position. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylsulfanyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group at the 2-position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 5-(Methylsulfinyl)pyrimidin-2(1H)-one, 5-(Methylsulfonyl)pyrimidin-2(1H)-one
Reduction: 5-(Methylsulfanyl)pyrimidin-2(1H)-ol
Substitution: Various substituted pyrimidin-2(1H)-one derivatives
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its biological activity.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-(Methylsulfanyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of kinases or proteases, leading to the disruption of cellular processes essential for the survival of cancer cells or pathogens. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Methylsulfinyl)pyrimidin-2(1H)-one
- 5-(Methylsulfonyl)pyrimidin-2(1H)-one
- 2-Thiouracil
- 5-Methylpyrimidin-2(1H)-one
Uniqueness
5-(Methylsulfanyl)pyrimidin-2(1H)-one is unique due to the presence of both a methylsulfanyl group and a keto group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The methylsulfanyl group can undergo oxidation and substitution reactions, while the keto group can participate in reduction reactions, providing a versatile platform for chemical modifications and applications.
Propriétés
Numéro CAS |
75670-14-3 |
|---|---|
Formule moléculaire |
C5H6N2OS |
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
5-methylsulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H6N2OS/c1-9-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) |
Clé InChI |
IAMAJJKSHSXOJC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CNC(=O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole](/img/structure/B13955435.png)
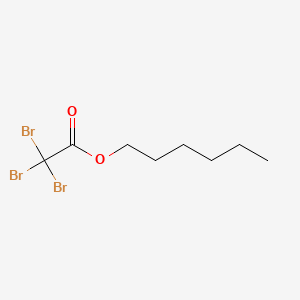

![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)
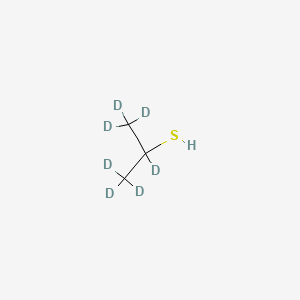
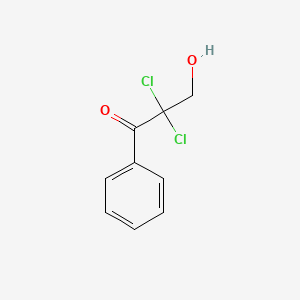
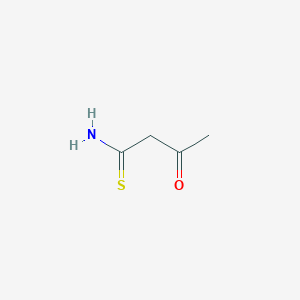
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)

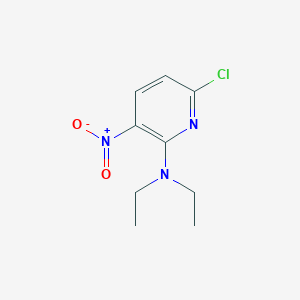
![2-Isopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13955479.png)
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)
